Benzyl 4-methylenepiperidine-1-carboxylate

Medicinal Chemistry Cross-Coupling Piperidine Functionalization

Benzyl 4-methylenepiperidine-1-carboxylate (CAS 138163-12-9), also known as 1-Cbz-4-methylenepiperidine, is an N-Cbz-protected piperidine derivative bearing a reactive exocyclic methylene group at the 4-position. With a molecular formula of C₁₄H₁₇NO₂ and a molecular weight of 231.29 g/mol, this heterocyclic building block serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 138163-12-9
Cat. No. B167230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-methylenepiperidine-1-carboxylate
CAS138163-12-9
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC=C1CCN(CC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO2/c1-12-7-9-15(10-8-12)14(16)17-11-13-5-3-2-4-6-13/h2-6H,1,7-11H2
InChIKeyFQLKVNIQHUASLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-methylenepiperidine-1-carboxylate (CAS 138163-12-9) Procurement Baseline: Class, Identity, and Core Functionality


Benzyl 4-methylenepiperidine-1-carboxylate (CAS 138163-12-9), also known as 1-Cbz-4-methylenepiperidine, is an N-Cbz-protected piperidine derivative bearing a reactive exocyclic methylene group at the 4-position [1]. With a molecular formula of C₁₄H₁₇NO₂ and a molecular weight of 231.29 g/mol, this heterocyclic building block serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis . The compound features dual functionality: a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen, which enables orthogonal deprotection under mild hydrogenolytic or acidic conditions, and a 4-methylene moiety that provides a versatile handle for further functionalization including cross-coupling reactions, cycloadditions, and oxidation chemistry . Commercially available at purities ranging from 95% to 98% (HPLC/GC) [2], this compound is utilized exclusively for research and development purposes, not for diagnostic or therapeutic applications .

Why Generic Substitution of Benzyl 4-methylenepiperidine-1-carboxylate (CAS 138163-12-9) Fails: The Cbz-Exocyclic Methylene Orthogonality Imperative


Benzyl 4-methylenepiperidine-1-carboxylate cannot be indiscriminately substituted by other N-protected piperidines or 4-methylenepiperidine derivatives because it uniquely combines two orthogonal reactive sites that most analogs lack entirely or possess only in part . The N-Cbz protecting group is orthogonal to the Boc protecting group—a feature that permits sequential deprotection strategies in multi-step syntheses where acid-labile Boc groups must be preserved . More critically, the exocyclic methylene group at the 4-position enables transition-metal-catalyzed cross-coupling with organoboronic acids (e.g., Suzuki-Miyaura-type couplings) to generate 4-(substituted benzyl)piperidines—a transformation that is impossible with the saturated 4-methylpiperidine analog or the endocyclic 1,2,3,6-tetrahydropyridine isomer [1]. Additionally, this compound serves as a critical precursor in the synthesis of Effinaconazole, an antifungal drug, where the 4-methylenepiperidine moiety is introduced in the final synthetic step; any deviation in the structure or protecting group of this intermediate directly impacts the quality and yield of the final active pharmaceutical ingredient (API) [2]. Generic substitution would therefore compromise both the synthetic route orthogonality and the downstream reaction efficiency, resulting in failed coupling steps, isomeric impurities, or complete synthetic incompatibility.

Benzyl 4-methylenepiperidine-1-carboxylate (CAS 138163-12-9): Product-Specific Quantitative Evidence for Scientific Procurement Decisions


Exocyclic Methylene Enables Palladium-Catalyzed Cross-Coupling: Synthetic Utility Relative to Saturated 4-Methylpiperidine Analogs

The exocyclic methylene group at the 4-position of benzyl 4-methylenepiperidine-1-carboxylate enables palladium-catalyzed cross-coupling with organoboronic acids to yield 4-(substituted benzyl)piperidines under an oxygen atmosphere [1]. This reactivity is a direct consequence of the terminal alkene moiety and is not accessible with the saturated 4-methylpiperidine analog (CAS 626-58-4), which lacks a reactive π-bond at this position. The exocyclic nature of the alkene also distinguishes this compound from the thermodynamically more stable endocyclic isomer (1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine), which would undergo different reaction pathways under cross-coupling conditions, including potential isomerization and side-product formation .

Medicinal Chemistry Cross-Coupling Piperidine Functionalization

N-Cbz vs. N-Boc Protecting Group Orthogonality: Enabling Sequential Deprotection Strategies in Multi-Step Syntheses

The N-benzyl carbamate (Cbz) protecting group in benzyl 4-methylenepiperidine-1-carboxylate is orthogonal to the tert-butoxycarbonyl (Boc) protecting group commonly used in piperidine chemistry . Specifically, the Cbz group can be removed under hydrogenolytic conditions (H₂, Pd/C) or with strong acids such as HBr in acetic acid, conditions under which Boc groups are stable or exhibit different cleavage kinetics [1]. Conversely, Boc groups are cleaved under mild acidic conditions (TFA, HCl/dioxane) that leave Cbz groups intact. This orthogonality is not present in the analogous Boc-protected compound (1-tert-butoxycarbonyl-4-methylenepiperidine, CAS 159635-49-1), which is stable to hydrogenolysis but labile to acid .

Peptide Synthesis Protecting Group Strategy Sequential Deprotection

Proven Intermediate in Effinaconazole API Synthesis: Documented Industrial Relevance and Downstream Quality Impact

Benzyl 4-methylenepiperidine-1-carboxylate serves as a critical intermediate in the synthesis of 4-methylenepiperidine hydrochloride, which is the direct precursor to Effinaconazole—an FDA-approved topical antifungal drug for onychomycosis [1]. The synthetic pathway proceeds via alkylation of 1-benzylpiperidine-4-one to yield 1-benzyl-4-methylidenepiperidine (the N-benzyl analog of the target compound), followed by N-debenzylation with ethyl chloroformate to generate N-carbethoxy-4-methylene piperidine, and finally basic deprotection to yield 4-methylenepiperidine free base, which is then converted to its hydrochloride salt [2]. The 4-methylenepiperidine moiety is introduced in the final step of Effinaconazole synthesis, meaning that the purity and structural integrity of this intermediate directly determine the quality of the final active pharmaceutical ingredient (API) .

Antifungal Drug Synthesis API Manufacturing Industrial Intermediate

Commercial Purity and Physical Form Consistency: Verified Specifications for Reproducible Research Outcomes

Benzyl 4-methylenepiperidine-1-carboxylate is commercially available with documented purity specifications verified by multiple authoritative vendors . Capot Chemical specifies a minimum purity of 98% by HPLC with moisture content ≤0.5% [1]. AKSci provides the compound at 98% minimum purity by GC and confirms the physical form as a liquid at 20°C . Aladdin Scientific offers the compound at ≥97% purity . Bide Pharm provides batch-specific certificates of analysis including NMR, HPLC, and GC data . These documented specifications enable researchers to procure material with confidence in its identity and purity, thereby ensuring reproducibility of synthetic procedures and biological assays.

Quality Control Reproducibility Research-Grade Chemicals

Benzyl 4-methylenepiperidine-1-carboxylate (CAS 138163-12-9): Best Research and Industrial Application Scenarios Based on Verified Evidence


Synthesis of 4-(Substituted Benzyl)piperidine Libraries via Palladium-Catalyzed Cross-Coupling

Researchers synthesizing libraries of 4-(substituted benzyl)piperidines for medicinal chemistry programs should procure this compound as the key intermediate. The exocyclic methylene group enables palladium-catalyzed cross-coupling with diverse organoboronic acids under an oxygen atmosphere, yielding a range of substituted benzylpiperidine scaffolds that are otherwise inaccessible from saturated 4-methylpiperidine precursors [1]. This application is directly supported by published methodology demonstrating the utility of 4-methylenepiperidine derivatives in cross-coupling reactions to generate functionalized piperidine frameworks .

Multi-Step Synthesis Requiring Orthogonal Nitrogen Deprotection Strategies

Synthetic chemists executing multi-step sequences that involve both acid-sensitive and hydrogenolysis-labile protecting groups should select this compound for its N-Cbz protecting group orthogonality. The Cbz group remains intact under mild acidic conditions (e.g., TFA-mediated Boc deprotection) but is readily cleaved under hydrogenolytic conditions (H₂, Pd/C), enabling precise temporal control over piperidine nitrogen unmasking . This orthogonality is essential for complex molecule synthesis where multiple protecting groups must be manipulated sequentially, such as in peptide conjugate preparation or alkaloid total synthesis [2].

Process Development and Scale-Up for Effinaconazole and Related Antifungal Agents

Industrial process chemists and CROs engaged in the development or manufacture of Effinaconazole or structurally related antifungal agents must procure this compound as a validated intermediate in the established synthetic route. The documented pathway from this compound to 4-methylenepiperidine hydrochloride—the direct precursor to Effinaconazole—confirms its industrial relevance and provides a regulatory precedent for route selection [3]. Substitution with unvalidated intermediates would necessitate extensive process redevelopment and revalidation, incurring significant time-to-market delays and regulatory hurdles [4].

Transition-Metal-Free C–H Oxidation Methodology Development

Academic and industrial research groups developing novel C–H functionalization methodologies should consider this compound as a model substrate for oxidation studies. The N-benzyl-4-methylenepiperidine scaffold has been demonstrated to undergo transition-metal-free tetra C–H oxidation mediated by the TEMPO oxoammonium cation (TEMPO⁺), yielding 4-(aminooxymethyl)-3,4-epoxy-2-piperidones [5]. The benzyl group participates in unprecedented C–H···π interactions with TEMPO⁺ that govern regioselectivity, making this compound a valuable probe for mechanistic investigations of nonmetallic C–H oxidation strategies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 4-methylenepiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.